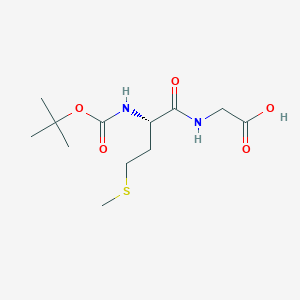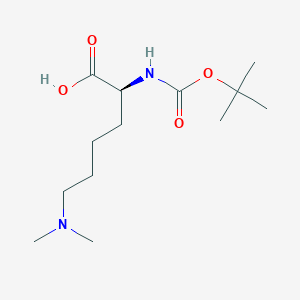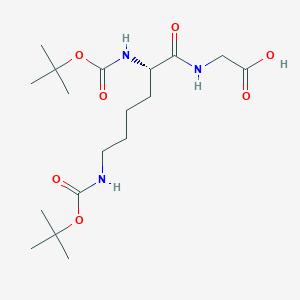
Boc-L-プロパルギルグリシン
概要
説明
科学的研究の応用
Boc-L-Propargylglycine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Boc-L-Propargylglycine
作用機序
Target of Action
Boc-L-Propargylglycine is primarily targeted at Proline Dehydrogenase (PRODH) . PRODH is a mitochondrial inner membrane flavoprotein that is critical for cancer cell survival under stress conditions . It has been recognized as a potential target for cancer drug development .
Mode of Action
Boc-L-Propargylglycine acts as a suicide inhibitor of PRODH . This means that it irreversibly binds to PRODH, inhibiting its function . Both reversible (competitive) and irreversible (suicide) inhibitors of PRODH have been shown in vivo to inhibit cancer cell growth .
Biochemical Pathways
The inhibition of PRODH by Boc-L-Propargylglycine affects the catabolism of proline . In eukaryotes, PRODH is associated with the inner mitochondrial membrane where it transfers two electrons to the electron transport chain to produce either ATP or reactive oxygen species .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane, but insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of PRODH by Boc-L-Propargylglycine leads to a decrease in cancer cell growth . Interestingly, the PRODH suicide inhibitor N-Propargylglycine (N-PPG) also induces rapid decay of PRODH with concordant upregulation of mitochondrial chaperones (HSP-60, GRP-75) and the inner membrane protease YME1L1, signifying activation of the mitochondrial unfolded protein response (UPRmt) independent of anticancer activity .
Action Environment
The action of Boc-L-Propargylglycine can be influenced by environmental factors. For instance, its solubility in water and organic solvents could affect its distribution in different environments . .
生化学分析
Biochemical Properties
Boc-L-Propargylglycine interacts with several enzymes, proteins, and other biomolecules. This enzyme is involved in the metabolism of cysteine, and Boc-L-Propargylglycine’s interaction with it is a key aspect of its biochemical role .
Cellular Effects
Boc-L-Propargylglycine has significant effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cellular function are often observed in the context of its interactions with enzymes like gamma-cystathionase .
Molecular Mechanism
The molecular mechanism of Boc-L-Propargylglycine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a suicide inhibitor of gamma-cystathionase, leading to the enzyme’s irreversible inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-Propargylglycine can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-L-Propargylglycine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Boc-L-Propargylglycine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Boc-L-Propargylglycine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of Boc-L-Propargylglycine and its effects on activity or function are significant aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Boc-L-Propargylglycine can be synthesized through various methods. One common approach involves the reaction of an organic halide with a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, in the presence of zinc dust . This reaction is typically carried out in a polar aprotic solvent and in the absence of a Lewis acid .
Industrial Production Methods
Industrial production methods for Boc-L-Propargylglycine often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
Boc-L-Propargylglycine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different products.
Reduction: Reduction reactions can convert the propargyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in reactions involving Boc-L-Propargylglycine include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving Boc-L-Propargylglycine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alkanes or alkenes .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370331 | |
| Record name | Boc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63039-48-5 | |
| Record name | Boc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for Boc-L-Propargylglycine?
A1: Both papers describe a novel method for synthesizing Boc-L-Propargylglycine using zinc-mediated addition of active halides to a glycine cation equivalent. This method is significant because it offers a potentially more efficient and stereoselective route to this important building block for peptide and peptidomimetic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


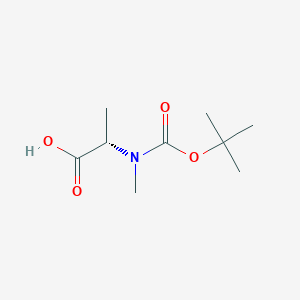





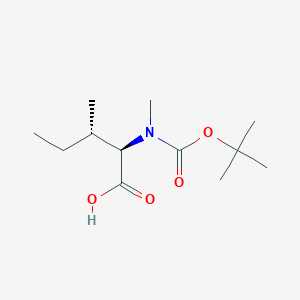

![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)

